molecular formula C14H18O4 B1321726 Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate CAS No. 39496-85-0

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Cat. No. B1321726
CAS RN: 39496-85-0
M. Wt: 250.29 g/mol
InChI Key: KTTMYRBNMXKLLH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic molecules with potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate involves the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate . Similarly, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods highlight the versatility of ethyl esters in organic synthesis and suggest potential pathways for synthesizing Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies . The molecular structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. These findings are relevant to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, as similar interactions may influence its crystal packing and stability.

Chemical Reactions Analysis

The reactivity of compounds similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate can be inferred from their behavior in various chemical reactions. For instance, ethyl 2,3-dioxobutyrate 2-arylhydrazones undergo bromination to yield 4-bromo-derivatives, which can further react to form pyrazole derivatives . This indicates that the ethyl ester moiety in such compounds is reactive and can participate in further chemical transformations, which is useful for the modification and functionalization of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are closely related to their molecular structure. For example, the presence of hydrogen bonding and π-π interactions can affect the melting point, solubility, and crystallinity of a compound . Additionally, the presence of electron-withdrawing or electron-donating groups can influence the acidity, basicity, and reactivity of the compound. These properties are essential for understanding the behavior of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in different environments and for its potential applications.

Scientific Research Applications

  • Catalytic Hydrogenation

    Ethyl 4-R-2,4-dioxobutyrates, which include compounds similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can be hydrogenated using catalysts like palladium black. This process yields ethyl 4-R-2-hydroxy-4-oxobutyrates, which are valuable in chemical synthesis (Slavinska et al., 2006).

  • Enzyme-Catalyzed Asymmetric Synthesis

    Ethyl 4-phenyl-4-oxobutyrate (EPOB), a compound closely related to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can undergo enzyme-catalyzed asymmetric synthesis. Microorganisms like Candida magnoliae and Saccharomyces cerevisiae are effective in catalyzing this process, producing optically active ethyl 4-phenyl-4-hydroxybutyrate (EPHB) with high enantioselectivity. These products have pharmaceutical applications as intermediates and chiral building blocks (Xia et al., 2013).

  • Asymmetric Aldol Reaction

    Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a structurally related compound, is synthesized via asymmetric aldol reaction. This method uses ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst, to produce compounds with significant enantioselectivity (Wang Jin-ji, 2014).

  • Antibacterial Activity

    Compounds structurally similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, such as ethyl-2-substituted phenyl hydrazono-3-oxobutyrate, have been studied for their antibacterial activity against various bacteria and fungi (Patel et al., 2011).

  • Optimization of Bioreduction Processes

    The optimal operating pH profile for the asymmetric reduction of compounds like ethyl 4-chloro-3-oxobutyrate, closely related to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can be designed using data-driven methods. This approach significantly improves the yield and optical purity of the products (Chen et al., 2002).

  • X-ray Powder Diffraction Analysis

    Compounds structurally similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate are used in X-ray powder diffraction studies. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is analyzed for its crystal structure, aiding in the synthesis of pharmacologically important molecules (Wang et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . The specific safety and hazards information for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is not found in the available resources.

properties

IUPAC Name

ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMYRBNMXKLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605849
Record name Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

CAS RN

39496-85-0
Record name Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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